molecular formula C10H12FNO2 B1439073 N-[2-(3-fluorophenoxy)ethyl]acetamide CAS No. 1172811-59-4

N-[2-(3-fluorophenoxy)ethyl]acetamide

Cat. No.: B1439073
CAS No.: 1172811-59-4
M. Wt: 197.21 g/mol
InChI Key: CIVRAJXNCXZDEL-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenoxy)ethyl]acetamide typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control

    Purification: Techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can yield alcohols or amines

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(3-fluorophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways

    Receptor Modulation: Modulating receptor activity to produce desired biological effects

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]acetamide
  • N-[2-(2-fluorophenoxy)ethyl]acetamide
  • N-[2-(3-chlorophenoxy)ethyl]acetamide

Comparison

N-[2-(3-fluorophenoxy)ethyl]acetamide is unique due to the position of the fluorine atom on the phenoxy ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2-(3-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVRAJXNCXZDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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